molecular formula C16H18N4O3S B2710848 2-(cyclopropylmethoxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isonicotinamide CAS No. 2034431-71-3

2-(cyclopropylmethoxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isonicotinamide

Cat. No. B2710848
M. Wt: 346.41
InChI Key: CFDFIHCIESNQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . This ring is known for its aromatic properties, which means it has a special stability due to the delocalization of π electrons .


Chemical Reactions Analysis

Thiazole rings, like the one in this compound, have many reactive positions where various chemical reactions may take place, including donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Application in Antibacterial Drugs

Specific Scientific Field

Medicinal Chemistry, Microbiology

Summary of the Application

A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria . These compounds are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .

Methods of Application or Experimental Procedures

The compounds were synthesized in a four-step process . The inhibition of prostaglandin H synthetase (cyclooxygenase) was assayed using an enzyme preparation from guinea pig polymorphonuclear leukocytes .

Results or Outcomes

The compounds showed potential as inhibitors of type III secretion in Gram-negative bacteria, which could make them useful in the development of new antibacterial drugs .

Application in Anti-Inflammatory Drugs

Specific Scientific Field

Medicinal Chemistry, Pharmacology

Summary of the Application

A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters . These compounds were designed to inhibit cyclooxygenase .

Methods of Application or Experimental Procedures

The compounds were synthesized through a series of chemical reactions, including the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones . The inhibition of prostaglandin H synthetase (cyclooxygenase) was assayed using an enzyme preparation from guinea pig polymorphonuclear leukocytes .

Results or Outcomes

The compounds showed potential as inhibitors of cyclooxygenase, which could make them useful in the development of new anti-inflammatory drugs .

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-17-13(21)7-12-9-24-16(19-12)20-15(22)11-4-5-18-14(6-11)23-8-10-2-3-10/h4-6,9-10H,2-3,7-8H2,1H3,(H,17,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDFIHCIESNQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isonicotinamide

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